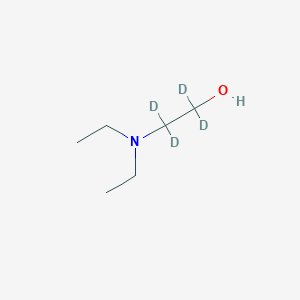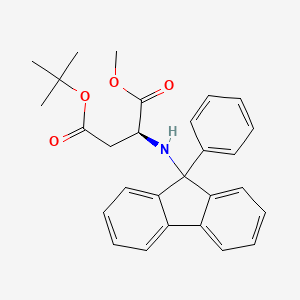
N,N-Diethylethanol-1,1,2,2-D4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylethanol-1,1,2,2-D4-amine is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C6H11D4NO, and it has a molecular weight of 121.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylethanol-1,1,2,2-D4-amine typically involves the deuteration of N,N-Diethylethanolamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic exchange processes. These processes are designed to maximize the yield and purity of the deuterated compound. The use of specialized catalysts and reactors ensures efficient deuterium incorporation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylethanol-1,1,2,2-D4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Diethylethanol-1,1,2,2-D4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications .
Mechanism of Action
The mechanism of action of N,N-Diethylethanol-1,1,2,2-D4-amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can alter the compound’s kinetic isotope effects, leading to changes in reaction rates and pathways. These effects are particularly useful in studying reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanolamine: The non-deuterated version of N,N-Diethylethanol-1,1,2,2-D4-amine.
N,N-Dimethylethanolamine: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-2-aminoethanol: Another related compound with a different substitution pattern .
Uniqueness
This compound is unique due to its deuterium content, which provides distinct spectroscopic properties and increased stability. These characteristics make it particularly valuable in research applications where precise measurements and stability are crucial .
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
121.21 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(diethylamino)ethanol |
InChI |
InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3/i5D2,6D2 |
InChI Key |
BFSVOASYOCHEOV-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CC)CC |
Canonical SMILES |
CCN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)





![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
